molecular formula C5H6N2O2 B130275 Methyl 1H-pyrazole-3-carboxylate CAS No. 15366-34-4

Methyl 1H-pyrazole-3-carboxylate

Cat. No. B130275
CAS RN: 15366-34-4
M. Wt: 126.11 g/mol
InChI Key: ORUCTBNNYKZMSK-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazole-3-carboxylate” is used as a pharmaceutical intermediate . It’s a part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrazole-3-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

“Methyl 1H-pyrazole-3-carboxylate” is involved in various chemical reactions. For instance, it participates in the formation of a mixture of two regioisomers where the substituted heteroatom is either next to the R1 or the R3 substituents .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrazole-3-carboxylate” is a solid substance with a molecular weight of 126.11 . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 271.1±13.0 °C at 760 mmHg .

Scientific Research Applications

    Pharmaceutical Intermediate

    • Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of the synthesis of an active pharmaceutical ingredient, and it’s later transformed into the final product.

    Pyrazole Derivatives

    • Application : Pyrazoles, including Methyl 1H-pyrazole-3-carboxylate, have a wide range of applications in these fields . They are often used as scaffolds in the synthesis of bioactive chemicals.
    • Method of Application : Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

    D-Amino Acid Oxidase Inhibitor

    • Application : 3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • Results or Outcomes : This compound specifically prevents formalin-induced tonic pain .

    Heterocyclic Building Blocks

    • Application : Methyl 1H-pyrazole-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science.

    Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Application : 3(5)-Aminopyrazoles, which can be derived from Methyl 1H-pyrazole-3-carboxylate, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

    Antifungal and Antibacterial Activities

    • Application : Some derivatives of pyrazole, which can be synthesized from Methyl 1H-pyrazole-3-carboxylate, have shown moderate antifungal and antibacterial activities .

    Synthesis of 1H-Pyrazolecarboxylates

    • Application : Methyl 1H-pyrazole-3-carboxylate can be used in the synthesis of 1H-pyrazolecarboxylates . These compounds have important applications as anti-inflammatory and antioxidant agents .
    • Method of Application : The specific methods of application or experimental procedures would depend on the final 1H-pyrazolecarboxylate product being synthesized. Typically, this compound would be used in a chemical reaction to produce a new compound .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process. The goal is typically to produce a compound with desired properties .

    Coordinative Compounds with Biological Applications

    • Application : Methyl 1H-pyrazole-3-carboxylate can be used in the synthesis of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . These compounds have shown valuable antimicrobial and antitumor activities .
    • Method of Application : These compounds would be applied in a biological context, likely in cell culture or in vivo experiments, to inhibit the growth of fungi and bacteria .
    • Results or Outcomes : Some species have shown the ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces or, even more, exert antitumor activity against resistant cells .

Safety And Hazards

“Methyl 1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including “Methyl 1H-pyrazole-3-carboxylate”, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUCTBNNYKZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340565
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazole-3-carboxylate

CAS RN

15366-34-4
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
A Aydin, M Akkurt, ZT Gur, E Banoglu - European Journal of …, 2018 - eurjchem.com
… methyl 1-[(2,4-dichlorophenyl)methyl]-5methyl-1H-pyrazole-3-carboxylate (I), which is regiospecifically formed by benzylation of methyl 5-methyl-1H-pyrazole3-carboxylate (Scheme 1). …
Number of citations: 2 www.eurjchem.com
F Li, X Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
… )-5-methyl-1H-pyrazole-3-carboxylate ligand, five O atoms … )-5-methyl-1H-pyrazole-3-carboxylate ligands. The six-… )-5-methyl-1H-pyrazole-3-carboxylate ligand (see the Figure). …
Number of citations: 1 www.degruyter.com
M Sakai, N Takahashi, H Ikeda, Y Furutani… - Bioorganic & Medicinal …, 2021 - Elsevier
Hypoxia-inducible factor 1 (HIF-1) is a promising drug target for cancer chemotherapy. In our screening program aimed at identifying new HIF-1 inhibitors by using a hypoxia-responsive …
Number of citations: 4 www.sciencedirect.com
AFC Flores, S Moura, FR Paula, E Pinto… - Letters in Organic …, 2008 - ingentaconnect.com
Reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one (1) with hydrazines (2a-h) (NH2NHR, R = H, Me, t-Bu, Ph, 4-NO2-C6H4, C6F5, CO2Me, CONH2) under differing conditions …
Number of citations: 13 www.ingentaconnect.com
AS Hotsulia, SO Fedotov - 2019 - dspace.zsmu.edu.ua
… Ethyl 5-methyl-1H-pyrazole-3-carboxylate, which was obtained by known techniques using … The resulting ethyl 5-methyl-1H-pyrazole-3-carboxylate was used to carry out hydrazinolysis …
Number of citations: 5 dspace.zsmu.edu.ua
J Yang - Applied Organometallic Chemistry, 2020 - Wiley Online Library
… In contrast to the dinuclear complexes 1a and 1b, when the ancillary ligand was changed to 1-methyl-1H-pyrazole-3-carboxylate, the mononuclear complexes 2a and 2b were obtained. …
Number of citations: 9 onlinelibrary.wiley.com
S Radi, A Yahyi, A Ettouhami, AC Jha, NN Adarsh… - Polyhedron, 2015 - Elsevier
Three novel pyrazole-dicarboxylate acid derivatives namely 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid [L1], 1-[(3-carboxy-5-methyl-1H-pyrazol-1-yl) methyl]-5-methyl-1H…
Number of citations: 19 www.sciencedirect.com
A Hanzlowsky, B Jelenčič, S Rečnik… - Journal of …, 2003 - Wiley Online Library
… In the reaction of 3 with 1,2-dimethylhydrazine dihydrochloride (5l) in acetic acid under reflux ethyl 1-methyl-1Hpyrazole-3-carboxylate (14) was obtained in 43% yield. This result was …
Number of citations: 45 onlinelibrary.wiley.com
OS Vynohradov, VA Pavlenko, OI Kucheriv… - Acta Crystallographica …, 2021 - scripts.iucr.org
… -Cl)2(CH3—Pz-COOCH2CH3)2Cl2(CH3CN)2], was synthesized using a one-pot reaction of copper powder, copper(II) chloride dihydrate and ethyl 5-methyl-1H-pyrazole-3-carboxylate …
Number of citations: 8 scripts.iucr.org
F Hu, X Yin, Y Feng, Y Mi, S Zhang - Acta Crystallographica Section …, 2009 - scripts.iucr.org
… The basal plane is formed by an N atom and an O atom from a 5-methyl-1H-pyrazole-3-carboxylate ligand and by two O atoms from two water ligands. The apical position is occupied by …
Number of citations: 3 scripts.iucr.org

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